4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]benzoic Acid
CAS No.: 919278-70-9
Cat. No.: VC20281861
Molecular Formula: C14H11N3O3
Molecular Weight: 269.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919278-70-9 |
|---|---|
| Molecular Formula | C14H11N3O3 |
| Molecular Weight | 269.25 g/mol |
| IUPAC Name | 4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxybenzoic acid |
| Standard InChI | InChI=1S/C14H11N3O3/c1-17-7-6-11-12(17)13(16-8-15-11)20-10-4-2-9(3-5-10)14(18)19/h2-8H,1H3,(H,18,19) |
| Standard InChI Key | VOGIVXKLXGRHPI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C1C(=NC=N2)OC3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
The compound has the systematic name 3-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxybenzoic acid and is designated by CAS No. 919278-71-0. Its molecular formula is C₁₄H₁₁N₃O₃, with a molecular weight of 269.25 g/mol. The structure combines a 5-methylpyrrolo[3,2-d]pyrimidine moiety linked via an ether bond to a meta-substituted benzoic acid group (Fig. 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 919278-71-0 |
| Molecular Formula | C₁₄H₁₁N₃O₃ |
| Molecular Weight | 269.25 g/mol |
| IUPAC Name | 3-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxybenzoic acid |
| SMILES | CN1C=CC2=C1C(=NC=N2)OC3=CC=CC(=C3)C(=O)O |
Crystallographic and Conformational Features
X-ray diffraction studies of analogous pyrrolopyrimidine derivatives reveal planar aromatic systems with intramolecular hydrogen bonds stabilizing the fused ring structure . The 5-methyl group induces steric effects that influence rotational freedom around the ether linkage, potentially affecting binding interactions with biological targets .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Pyrrolopyrimidine Core Formation: Cyclocondensation of 2,6-diaminopyrimidin-4-one with α-bromoaldehydes under basic conditions (e.g., K₂CO₃/DMSO) .
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Ether Bond Installation: Nucleophilic aromatic substitution (SNAr) between 4-chloropyrrolopyrimidine intermediates and 3-hydroxybenzoic acid derivatives.
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Ester Hydrolysis: Conversion of protected benzoate esters to the free acid using NaOH/THF followed by acid workup .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | K₂CO₃, DMSO, 80°C, 12 hr | 62–68 |
| Etherification | CuI, DMEDA, DMF, 110°C | 45–52 |
| Deprotection | 2M NaOH, THF/H₂O, reflux | 85–90 |
A Boc protection strategy has been employed to prevent N-alkylation side reactions during intermediate stages . Recent advances utilize flow chemistry to improve reaction efficiency and reduce purification challenges .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: 1.2 mg/mL (pH 7.4)
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LogP: 2.1 ± 0.3 (calculated)
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Plasma Stability: >90% remaining after 4 hr (human plasma)
ADME Profile
| Parameter | Value |
|---|---|
| Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s |
| Plasma Protein Binding | 89% |
| t₁/₂ (rat) | 3.2 hr |
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Pyrrolopyrimidine Derivatives
| Compound | TS Inhibition (IC₅₀) | Kinase Selectivity Index |
|---|---|---|
| 4-Oxo derivative | 1.4 μM | 1:8 (VEGFR:PDGFR) |
| Target Compound | 0.8 μM | 1:14 (VEGFR:PDGFR) |
| Nilotinib analog | N/A | 1:22 (c-Kit:ABL) |
Applications in Drug Development
The compound serves as:
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume